Butyl Paraben-13C6

Catalog No.
S821312
CAS No.
1416711-53-9
M.F
C11H14O3
M. Wt
200.184
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl Paraben-13C6

CAS Number

1416711-53-9

Product Name

Butyl Paraben-13C6

IUPAC Name

butyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Molecular Formula

C11H14O3

Molecular Weight

200.184

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4+1,5+1,6+1,7+1,9+1,10+1

InChI Key

QFOHBWFCKVYLES-PXKSRZEUSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)O

Synonyms

4-Hydroxybenzoic Acid-13C6 Butyl Ester; 4-(Butoxy-carbonyl)phenol-13C6; Aseptoform-13C6 Butyl; Butoben-13C6; Butyl 4-Hydroxybenzoate-13C6; Butyl Butex-13C6; Butyl Tegosept-13C6; Butyl Chemosept-13C6; n-Butylparaben-13C6; Preserval B-13C6; SPF-13C6; S

Butyl Paraben-13C6, also known as Butyl parahydroxybenzoate-13C6, is a stable isotopic variant of butyl paraben, where the carbon atoms are labeled with the isotope carbon-13. This compound belongs to the family of parabens, which are esters of p-hydroxybenzoic acid. Butyl paraben is commonly used as an antimicrobial preservative in cosmetics and personal care products due to its effectiveness against a wide range of bacteria and fungi . The chemical formula for Butyl Paraben-13C6 is C11H14O3C_{11}H_{14}O_3, with a molecular weight of approximately 194.23 g/mol .

The synthesis of butyl paraben involves the esterification reaction between p-hydroxybenzoic acid and butanol, typically catalyzed by sulfuric acid. The general reaction can be represented as follows:

p Hydroxybenzoic Acid+ButanolH2SO4Butyl Paraben+Water\text{p Hydroxybenzoic Acid}+\text{Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Butyl Paraben}+\text{Water}

In this reaction, the hydroxyl group of p-hydroxybenzoic acid reacts with the hydroxyl group of butanol to form an ester bond, releasing water as a byproduct . The isotopic labeling with carbon-13 does not significantly alter the chemical reactivity but allows for tracking and studying metabolic pathways in biological systems.

Butyl paraben exhibits significant biological activity as an antimicrobial agent. It functions by disrupting microbial cell membranes, leading to cell death. Additionally, studies have indicated that butyl paraben can interact with estrogen receptors, potentially exhibiting endocrine-disrupting properties. This has raised concerns regarding its safety, particularly in products used by sensitive populations such as pregnant women and infants . Research has shown that butyl paraben can be hydrolyzed in biological systems to yield p-hydroxybenzoic acid, which is further metabolized in the liver .

The synthesis of Butyl Paraben-13C6 follows similar methods as regular butyl paraben, with the incorporation of carbon-13 labeled reagents. The process typically includes:

  • Preparation of Reagents: Using carbon-13 labeled butanol and p-hydroxybenzoic acid.
  • Esterification Reaction: Mixing the reagents in the presence of an acid catalyst (e.g., sulfuric acid) under controlled temperature conditions.
  • Isolation: After completion of the reaction, the product is purified through crystallization or chromatography techniques to obtain pure Butyl Paraben-13C6 .

Butyl Paraben-13C6 is primarily utilized in research settings to study metabolic pathways and pharmacokinetics due to its isotopic labeling. Its applications include:

  • Cosmetics and Personal Care: Used as a preservative in formulations.
  • Pharmaceutical Research: Investigating drug metabolism and interactions in biological systems.
  • Toxicology Studies: Assessing potential endocrine-disrupting effects and safety profiles .

Interaction studies involving Butyl Paraben-13C6 have focused on its effects on various biological systems. Key findings include:

  • Estrogen Receptor Binding: Butyl paraben has been shown to bind to estrogen receptors, influencing gene expression related to growth and development .
  • Metabolic Pathways: In vivo studies indicate that butyl paraben is rapidly metabolized into p-hydroxybenzoic acid, with varying rates depending on species and sex .
  • Toxicological Assessments: Research has indicated that while butyl paraben is effective as a preservative, it may pose risks due to potential hormonal disruption at high exposure levels .

Butyl Paraben-13C6 shares structural similarities with other parabens, which include:

Compound NameChemical FormulaUnique Features
Methyl ParabenC8H8O3C_{8}H_{8}O_3Shorter alkyl chain; more widely used in cosmetics.
Ethyl ParabenC9H10O3C_{9}H_{10}O_3Intermediate alkyl chain; effective antimicrobial properties.
Propyl ParabenC10H12O3C_{10}H_{12}O_3Longer alkyl chain; similar antimicrobial activity but different metabolic profile.
Benzyl ParabenC14H14O3C_{14}H_{14}O_3Contains a benzene ring; different solubility characteristics.

Uniqueness of Butyl Paraben-13C6

Butyl Paraben-13C6 stands out due to its isotopic labeling, which allows for precise tracking in metabolic studies compared to its non-labeled counterparts. This feature makes it particularly valuable in pharmacokinetic research where understanding the fate of compounds within biological systems is crucial.

XLogP3

3.6

Wikipedia

Butyl 4-hydroxybenzoate-(ring-13C6)

Dates

Modify: 2023-08-15

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